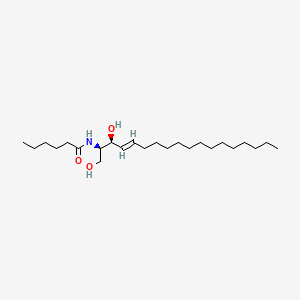

N-Hexanoyl-L-erythro-sphingosine

Description

Properties

IUPAC Name |

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-GWGOZDFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153371 | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189894-78-8 | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189894-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Discovery, History, and Application in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6 ceramide, is a synthetic, cell-permeable short-chain ceramide that has become an invaluable tool in the study of sphingolipid-mediated signaling pathways. Its ability to mimic the actions of endogenous ceramides has allowed researchers to elucidate the intricate roles of these bioactive lipids in a multitude of cellular processes, most notably apoptosis. This technical guide provides a comprehensive overview of the discovery and history of C6 ceramide, detailed experimental protocols for its use, quantitative data on its biological effects, and a depiction of its key signaling pathways.

Discovery and History

The study of sphingolipids, a class of complex lipids, dates back to the 19th century. However, the understanding of their role as signaling molecules is a more recent development. The synthesis of short-chain, cell-permeable ceramide analogs was a critical step in enabling researchers to investigate the intracellular functions of ceramides, which are inherently hydrophobic and difficult to deliver to cells.

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, the groundwork for the synthesis of short-chain ceramides was laid in the mid-20th century. A pivotal publication by Gaver and Sweeley in 1966 detailed the synthesis of N-acetylsphingosine and its dihydro analog, providing a methodological foundation for the creation of various N-acyl sphingosine derivatives. The introduction of these synthetic ceramides, particularly the short-chain variants like C6 ceramide, in the late 1980s and early 1990s revolutionized the field of sphingolipid research. These analogs allowed for the direct application of ceramides to cultured cells, bypassing the complexities of stimulating endogenous ceramide production. This led to a rapid expansion in the understanding of ceramide's role as a second messenger in signaling cascades, particularly in the induction of apoptosis.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 397.6 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Sigma-Aldrich |

| Solubility | Soluble in DMSO, ethanol, and methanol | Cayman Chemical |

| CAS Number | 124753-97-5 | --INVALID-LINK-- |

Biological Activity and Quantitative Data

This compound is widely recognized for its potent pro-apoptotic effects in a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of C6 ceramide in different cell lines, demonstrating its cytotoxic efficacy.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| C6 | Glioma | 24 | 4.33 ± 1.04 |

| MCF-7 | Breast Adenocarcinoma | Not Specified | >100 |

| HTB-26 | Breast Cancer | Not Specified | 10-50 |

| PC-3 | Pancreatic Cancer | Not Specified | 10-50 |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 10-50 |

| 4T1 | Breast Cancer | Not Specified | Not Specified |

| HN9.10e | Embryonic Hippocampal Cells | 24 | ~13 (induces viability increase) |

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways, primarily those involved in apoptosis. The two major pathways activated by C6 ceramide are the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

C6 Ceramide-Induced Apoptotic Signaling

The following diagram illustrates the central role of C6 ceramide in initiating a cascade of events leading to programmed cell death.

Experimental Protocols

The following are detailed protocols for key experiments commonly performed to assess the biological effects of this compound.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound (C6 ceramide)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of C6 ceramide in cell culture medium. Remove the old medium from the wells and add 100 µL of the C6 ceramide solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with C6 ceramide as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-pNA)

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: Treat cells with C6 ceramide, harvest, and lyse them according to the kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Assay Reaction: In a 96-well plate, add a specified amount of protein lysate to each well. Add reaction buffer containing DTT.

-

Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the caspase-3 activity based on the absorbance values, normalized to the protein concentration.

Western Blot Analysis of JNK Phosphorylation

This protocol detects the activation of the JNK signaling pathway by measuring the phosphorylation of JNK.

Materials:

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

TBST (Tris-Buffered Saline with Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with C6 ceramide for various time points, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL detection reagents and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to confirm equal protein loading.

Conclusion

This compound has proven to be an indispensable tool for dissecting the complex roles of ceramides in cellular signaling. Its cell-permeable nature has facilitated a wealth of research, particularly in the field of apoptosis, and continues to be instrumental in the development of novel therapeutic strategies targeting sphingolipid metabolic pathways. This technical guide provides a foundational understanding of C6 ceramide, from its historical context to its practical application in the laboratory, empowering researchers to effectively utilize this important molecule in their scientific endeavors.

An In-depth Technical Guide to C6 Ceramide: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules composed of sphingosine and a fatty acid. They are integral components of the cell membrane and act as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis (programmed cell death). C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, short-chain ceramide analog that is cell-permeable, making it a widely used tool in research to mimic the effects of endogenous ceramides. Its shorter acyl chain facilitates its delivery into cells in culture compared to its long-chain counterparts. This technical guide provides a comprehensive overview of the structure, chemical properties, and core biological activities of C6 ceramide, with a focus on its roles in inducing apoptosis and cell cycle arrest. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its application in research and drug development.

C6 Ceramide: Structure and Chemical Properties

C6 ceramide is characterized by a sphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid). This structure confers amphipathic properties, with a polar head group and a nonpolar tail.

Table 1: Chemical and Physical Properties of C6 Ceramide

| Property | Value | Reference(s) |

| IUPAC Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | [1] |

| Synonyms | N-Hexanoyl-D-erythro-sphingosine, Cer(d18:1/6:0) | [1][2] |

| CAS Number | 124753-97-5 | [1][2][3][4] |

| Molecular Formula | C₂₄H₄₇NO₃ | [1][3][5] |

| Molecular Weight | 397.63 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not specified in the provided results. | |

| Solubility | Soluble in DMSO (≥100 mg/mL), DMF (22 mg/mL), and ethanol (33 mg/mL). Sparingly soluble in aqueous buffers. | [1][3] |

| Stability and Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [3] |

Biological Activity of C6 Ceramide

C6 ceramide is a potent bioactive lipid that influences numerous cellular pathways, primarily leading to anti-proliferative effects in cancer cells. Its main mechanisms of action are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

C6 ceramide is a well-established inducer of apoptosis in a multitude of cell lines.[6][7] It can activate both the extrinsic and intrinsic apoptotic pathways.

The extrinsic pathway is initiated by the activation of death receptors on the cell surface. C6 ceramide has been shown to induce the activation of caspase-8, a key initiator caspase in this pathway.[1][8] Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][2]

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. C6 ceramide can modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, favoring the release of cytochrome c from the mitochondria into the cytosol.[5][9][10] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of caspase-3 and apoptosis.[11][12]

Diagram 1: C6 Ceramide-Induced Apoptosis Signaling Pathways

Caption: C6 ceramide induces apoptosis via both extrinsic and intrinsic pathways.

Induction of Cell Cycle Arrest

C6 ceramide can halt cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase.[4][7][13] This is achieved through the modulation of key cell cycle regulatory proteins. C6 ceramide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a crucial enzyme for the G1/S transition.[3] This inhibition is mediated, at least in part, by an increase in the association of the CDK inhibitor p21 with CDK2.[3][10][14] The subsequent hypo-phosphorylation of the retinoblastoma protein (Rb) prevents the release of E2F transcription factors, thereby blocking entry into the S phase.[3][15]

Diagram 2: C6 Ceramide-Induced G0/G1 Cell Cycle Arrest

Caption: C6 ceramide induces G0/G1 cell cycle arrest by modulating key regulatory proteins.

Quantitative Data on C6 Ceramide Activity

The following tables summarize the effective concentrations and IC50 values of C6 ceramide in various cancer cell lines.

Table 2: Effective Concentrations of C6 Ceramide for Inducing Apoptosis and Reducing Cell Viability

| Cell Line | Concentration (µM) | Duration (hours) | Effect | Reference(s) |

| K562 (Chronic Myeloid Leukemia) | 25 | 24, 48, 72 | Increased apoptosis (sub-G1 phase) | [16] |

| MyLa (Cutaneous T-cell Lymphoma) | 25 | 24 | 67.3% reduction in cell viability | [6] |

| HuT78 (Cutaneous T-cell Lymphoma) | 25 | 24 | 56.2% reduction in cell viability | [6] |

| MyLa (Cutaneous T-cell Lymphoma) | 100 | 24 | 91.4% reduction in cell viability | [6] |

| HuT78 (Cutaneous T-cell Lymphoma) | 100 | 24 | 89.9% reduction in cell viability | [6] |

| HN9.10e (Embryonic Hippocampal Cells) | 0.1 and 13 | 48 | No significant apoptosis or cell cycle arrest | [17][18][19][20] |

| C6 (Rat Glioma) | 100 | 24 | Significant decrease in cell viability | [13] |

| Multiple Cancer Cell Lines | - | - | Sensitizes cells to Doxorubicin-induced apoptosis | [21] |

Table 3: IC50 Values of C6 Ceramide in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Duration (hours) | Reference(s) |

| MDA-MB-231 (Breast Cancer) | 5-10 | Not Specified | [1] |

| MCF-7 (Breast Cancer) | 5-10 | Not Specified | [1] |

| SK-BR-3 (Breast Cancer) | 5-10 | Not Specified | [1] |

| CaOV3 (Ovarian Cancer) | ~37.7 (15 µg/mL) | Not Specified | [22] |

| K562 (Chronic Myeloid Leukemia) | 27.90 | Not Specified | [2] |

| C6 (Rat Glioma) | 77 | 24 | [13] |

| C6 (Rat Glioma) | 69 | 48 | [13] |

Experimental Protocols

Preparation of C6 Ceramide Stock Solution for Cell Culture

Materials:

-

C6 ceramide powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, 200 proof (100%), sterile

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Weigh the desired amount of C6 ceramide powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

-

Vortex thoroughly until the C6 ceramide is completely dissolved. A brief sonication in a water bath may aid dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

When treating cells, dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (DMSO or ethanol) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

-

Cells treated with C6 ceramide and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

10X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile distilled water

-

Flow cytometry tubes

Protocol:

-

Prepare 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer to 1X with sterile distilled water.

-

Cell Preparation:

-

Induce apoptosis in cells by treating with the desired concentration of C6 ceramide for the appropriate duration. Include an untreated control.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of PI solution (e.g., 50 µg/mL).

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing cell cycle distribution by flow cytometry.

Materials:

-

Cells treated with C6 ceramide and control cells

-

Phosphate-Buffered Saline (PBS), sterile

-

70% Ethanol, cold (-20°C)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Flow cytometry tubes

Protocol:

-

Cell Preparation and Fixation:

-

Treat cells with the desired concentration of C6 ceramide for the appropriate duration. Include an untreated control.

-

Harvest the cells by trypsinization (if adherent) and centrifugation.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This prevents cell clumping.

-

Fix the cells for at least 30 minutes on ice or store at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

-

Carefully aspirate the ethanol and wash the pellet twice with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry.

-

The DNA content will be proportional to the PI fluorescence intensity.

-

Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Diagram 3: Experimental Workflow for Studying C6 Ceramide Effects

Caption: A general workflow for investigating the effects of C6 ceramide on apoptosis and cell cycle.

Conclusion

C6 ceramide is a valuable research tool for investigating the complex roles of ceramides in cellular signaling. Its ability to readily penetrate cell membranes allows for the direct study of its effects on apoptosis and cell cycle progression. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers and drug development professionals working with this important bioactive lipid. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results. The continued study of C6 ceramide and its mechanisms of action will undoubtedly provide further insights into the therapeutic potential of targeting ceramide signaling pathways in various diseases, particularly cancer.

References

- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Bax or Bcl-2 overexpression on the ceramide-dependent apoptotic pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p21 promotes ceramide-induced apoptosis and antagonizes the antideath effect of Bcl-2 in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

N-Hexanoyl-L-erythro-sphingosine: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-ceramide, is a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide. Its ability to readily cross cell membranes has made it an invaluable tool for elucidating the diverse biological roles of ceramides in cellular processes. This technical guide provides an in-depth overview of the core biological functions of C6-ceramide, with a focus on its mechanisms of action in inducing apoptosis, cell cycle arrest, and autophagy, particularly in the context of cancer research and drug development.

Core Biological Functions

C6-ceramide serves as a pro-apoptotic and anti-proliferative agent in a multitude of cell types, primarily through its ability to modulate key signaling pathways that govern cell fate. Its primary functions include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and initiation of the cellular self-degradation process of autophagy.

Induction of Apoptosis

C6-ceramide is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by a cascade of molecular events, including the activation of caspases, mitochondrial dysfunction, and DNA fragmentation.

Signaling Pathways in C6-Ceramide-Induced Apoptosis

C6-ceramide triggers apoptosis through multiple signaling pathways, most notably by activating protein phosphatase 1 (PP1), which in turn dephosphorylates and inactivates the pro-survival kinase Akt. This disruption of the Akt-mTOR signaling axis is a central mechanism of C6-ceramide's pro-apoptotic action.[1][2][3] Additionally, C6-ceramide can activate the AMP-activated protein kinase (AMPK) pathway, which further contributes to the inhibition of mTORC1 and sensitization of cancer cells to chemotherapeutic agents.[4][5][6]

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of C6-ceramide are dose- and time-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 31 | 46 | [7] |

| MCF7 | Breast Cancer | 16 | 46 | [7] |

| MyLa | Cutaneous T-cell Lymphoma | ~25 | 24 | [1] |

| HuT78 | Cutaneous T-cell Lymphoma | ~25 | 24 | [1] |

Table 2: Dose-Dependent Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | Time (h) | % Reduction in Cell Viability | Reference |

| MyLa | 25 | 6 | 26.7 | [1] |

| 16 | 35.5 | [1] | ||

| 24 | 57.0 | [1] | ||

| 100 | 6 | 51.1 | [1] | |

| 16 | 82.1 | [1] | ||

| 24 | 87.0 | [1] | ||

| HuT78 | 25 | 6 | 21.4 | [1] |

| 16 | 46.7 | [1] | ||

| 24 | 63.9 | [1] | ||

| 100 | 6 | 52.4 | [1] | |

| 16 | 77.1 | [1] | ||

| 24 | 79.8 | [1] | ||

| KCs | 20 | 2 | 10 | [8] |

| 30 | 2 | 49 | [8] |

Table 3: Effect of this compound on Apoptosis

| Cell Line | Concentration (µM) | Time (h) | % Apoptotic Cells | Reference |

| FRTL-5 | 50 | 48 | ~25% | [9] |

Cell Cycle Arrest

In addition to inducing apoptosis, C6-ceramide can arrest the cell cycle, preventing cancer cell proliferation. This effect is often observed at the G0/G1 phase of the cell cycle.

Autophagy

C6-ceramide is also a known modulator of autophagy, a cellular process of self-digestion of damaged organelles and proteins. In some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, excessive autophagy can lead to cell death. C6-ceramide has been shown to induce autophagic cell death in certain cancer cells, a process that can be dependent on the activation of the AMPK/Ulk1 pathway.[6]

Mitochondrial Effects

Mitochondria are central to C6-ceramide's mechanism of action. C6-ceramide can directly target mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[10][11][12] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well culture plates

-

This compound (C6-ceramide) stock solution (in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with various concentrations of C6-ceramide (e.g., 1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells of interest

-

6-well culture plates

-

This compound (C6-ceramide) stock solution (in DMSO)

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with C6-ceramide as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

-

Materials:

-

Cells of interest

-

C6-ceramide treated cell lysates

-

Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

-

Microplate reader

-

-

Procedure:

-

Prepare cell lysates from control and C6-ceramide-treated cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the control.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to assess changes in protein expression or phosphorylation status.

-

Materials:

-

C6-ceramide treated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-LC3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]

-

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the dynamic process of autophagy by assessing the degradation of LC3-II.

-

Materials:

-

Cells of interest

-

C6-ceramide

-

Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Western blot materials (as described above) with an antibody specific for LC3.

-

-

Procedure:

-

Treat cells with C6-ceramide in the presence or absence of an autophagy inhibitor for a specific time period.

-

Prepare cell lysates and perform Western blot analysis for LC3.

-

The accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates the autophagic flux. An increase in LC3-II upon C6-ceramide treatment, which is further enhanced by the inhibitor, signifies an induction of autophagy.

-

Conclusion

This compound is a powerful research tool for dissecting the complex roles of ceramides in cellular signaling. Its ability to induce apoptosis, cell cycle arrest, and autophagy in a controlled manner makes it particularly relevant for cancer research and the development of novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide are intended to facilitate further investigation into the multifaceted biological functions of this important bioactive lipid.

References

- 1. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to C6 ceramide-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide channels increase the permeability of the mitochondrial outer membrane to small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide channels and mitochondrial outer membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

C6 ceramide signaling cascade in apoptosis

An In-depth Technical Guide to the C6 Ceramide Signaling Cascade in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including proliferation, growth arrest, and programmed cell death (apoptosis).[1][2] The dysregulation of ceramide metabolism is implicated in the evasion of apoptosis by cancer cells, making it a promising target for therapeutic intervention.[3] N-hexanoyl-D-sphingosine (C6 ceramide) is a synthetic, cell-permeable short-chain ceramide analog that effectively mimics the actions of endogenous ceramides, serving as an invaluable tool for investigating the molecular mechanisms of ceramide-induced apoptosis.[2][4] This technical guide provides a comprehensive overview of the C6 ceramide signaling cascade, detailing its core pathways, key molecular mediators, and the experimental methodologies used for its study.

Core Signaling Cascade of C6 Ceramide-Induced Apoptosis

C6 ceramide initiates apoptosis through a complex and multifaceted signaling network that engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] Its pro-apoptotic effects are mediated by the activation of specific stress kinases, caspases, and direct interactions with mitochondrial membrane components.

Key Signaling Pathways

1. Intrinsic (Mitochondrial) Pathway: This is a central route for C6 ceramide-induced apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): C6 ceramide can directly target mitochondria, leading to an increase in the permeability of the outer mitochondrial membrane.[2][3] This is a critical commitment step in the apoptotic process. One proposed mechanism is the formation of ceramide channels within the mitochondrial outer membrane, which are large enough to allow the passage of pro-apoptotic proteins.[6][7][8]

-

Cytochrome c Release: Following MOMP, proteins typically sequestered in the mitochondrial intermembrane space, most notably cytochrome c, are released into the cytosol.[2][3][4]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome, which in turn recruits and activates the initiator caspase, pro-caspase-9.[5]

-

Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][5][9]

2. Extrinsic (Death Receptor) Pathway:

-

While often associated with the intrinsic pathway, C6 ceramide has also been shown to activate the extrinsic pathway in certain cell types, such as chronic myeloid leukemia (CML) K562 cells.[5]

-

Caspase-8 Activation: This pathway is characterized by the activation of the initiator caspase-8.[5][9] Studies have shown that C6 ceramide induces the cleavage of pro-caspase-8, and inhibitors of caspase-8 can protect cells from C6 ceramide-induced apoptosis.[5][9]

3. Stress Kinase Activation:

-

c-Jun N-terminal Kinase (JNK): The activation of the stress-activated protein kinase (SAPK)/JNK cascade is an essential component of C6 ceramide-mediated apoptosis in some cellular contexts.[5] Pharmacological inhibition of JNK can protect cells from C6 ceramide.[5] JNK can contribute to apoptosis by phosphorylating and inactivating anti-apoptotic Bcl-2 family proteins like Mcl-1.[5]

-

AMP-activated protein kinase (AMPK): C6 ceramide can promote the activation of AMPK.[10][11] Activated AMPK can inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation, thereby sensitizing cancer cells to chemotherapeutic agents.[10]

4. Role of Bcl-2 Family Proteins:

-

The balance between pro- and anti-apoptotic members of the Bcl-2 protein family is a critical determinant of cell fate at the mitochondrial level.[12][13]

-

Anti-apoptotic Proteins (e.g., Bcl-xL, Bcl-2): These proteins can counteract C6 ceramide's effects. For instance, Bcl-xL has been shown to directly disassemble ceramide channels in the mitochondrial outer membrane, preventing MOMP.[6][7] Overexpression of Bcl-2 can block ceramide formation and prevent cytochrome c release.[14]

-

Pro-apoptotic Proteins (e.g., Bax, Bak): These proteins facilitate apoptosis. Bax can translocate to the mitochondria and potentiate ceramide channels, accelerating cytochrome c release.[8][14]

5. Involvement of Reactive Oxygen Species (ROS) and Calcium:

-

C6 ceramide treatment can lead to a significant increase in intracellular reactive oxygen species (ROS).[11][15] This oxidative stress contributes to mitochondrial dysfunction and the overall apoptotic process.[3]

-

A rapid increase in intracellular calcium (Ca2+) levels is also observed following ceramide treatment, suggesting that Ca2+ signaling is an important component of the cell death mechanism.[1][16]

Caption: Core signaling pathways of C6 ceramide-induced apoptosis.

Quantitative Data on C6 Ceramide Efficacy

The cytotoxic and pro-apoptotic effects of C6 ceramide are dose- and time-dependent. The following tables summarize quantitative data from various studies.

| Cell Line | C6 Ceramide Concentration | Treatment Duration | Observed Effect | Citation(s) |

| K562 (Chronic Myeloid Leukemia) | 25 µM | 24, 48, 72 hours | Statistically significant increase in apoptosis (sub-G1 phase). | [3] |

| K562 (Chronic Myeloid Leukemia) | 50 µM | 72 hours | Increased Annexin V and TMRM staining, indicating apoptosis and mitochondrial membrane potential loss. | [3] |

| C6 (Rat Glioma) | Short-term application (IC50) | Not specified | >90% cell death confirmed by MTT assay. | [3][17] |

| C6 (Rat Glioma) | 3.125 - 100 µM | 24 and 48 hours | Dose- and time-dependent decrease in cell viability. | [18] |

| U937 (Human Myeloid Leukemia) | 25 µM | 6 hours | ~10% of cells show apoptotic features; 8% DNA fragmentation. | [15] |

| U937 (Human Myeloid Leukemia) | 25 µM | 24 hours | ~30% of cells show apoptotic features; 37% DNA fragmentation. | [15] |

| HepG2 (Hepatocarcinoma) | 51 µM (IC50) | 48 hours | 50% inhibition of cell viability. | [19] |

Table 1: Cytotoxic and Pro-Apoptotic Effects of C6 Ceramide on Various Cancer Cell Lines.

| Cell Line | Inhibitor | Inhibitor Concentration | Target | Effect on C6 Ceramide-Induced Apoptosis | Citation(s) |

| K562 | Caspase-3 Inhibitor (Z-DEVD-FMK) | Not specified | Caspase-3 | Protection from apoptosis. | [5] |

| K562 | Caspase-8 Inhibitor | 40 µM | Caspase-8 | Significant protection from apoptosis. | [9] |

| K562 | Caspase-9 Inhibitor | 40 µM | Caspase-9 | No statistical difference; no protection. | [9] |

| Rice Protoplasts | Caspase-3-like Inhibitor (Ac-DEVD-CHO) | 50 µM | Caspase-3-like protease | Inhibition of C6 ceramide-induced protease activity. | [1][16] |

Table 2: Effect of Pathway Inhibitors on C6 Ceramide-Induced Apoptosis.

Detailed Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments used to study C6 ceramide-induced apoptosis.

Cell Culture and C6 Ceramide Treatment

-

Cell Lines: Cells (e.g., K562, C6 glioma, 4T1) are cultured in appropriate media such as RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[18][20]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[18]

-

C6 Ceramide Preparation: C6 ceramide is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the culture medium to achieve the desired final concentrations for treatment.[18] Control cells are treated with an equivalent concentration of the vehicle (e.g., DMSO).[18]

Cytotoxicity and Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seeding: Cells are seeded in 96-well plates (e.g., 5x10³ cells/well) and allowed to adhere overnight.[18]

-

Treatment: Cells are treated with various concentrations of C6 ceramide and incubated for specific time periods (e.g., 24 or 48 hours).[18]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H tetrazolium bromide (MTT) is added to each well (e.g., 20 µL of 5 mg/mL solution) and incubated for approximately 4 hours.[18] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.[3]

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

-

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC, PE) and used to detect this event. A viability dye like Propidium Iodide (PI) or 7-AAD is used concurrently. PI is membrane-impermeable and only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).[21]

-

Procedure:

-

Harvest cells after treatment with C6 ceramide.

-

Wash cells with cold Phosphate Buffered Saline (PBS).

-

Resuspend cells in Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V and incubate in the dark.

-

Add PI just before analysis.

-

Analyze the stained cells using a flow cytometer.

-

-

Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Western Blot Analysis

This technique is used to detect specific proteins and their modifications, such as cleavage.

-

Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using an assay like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-caspase-8, anti-caspase-3, anti-PARP, anti-JNK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[5] Cleavage of pro-caspases into their active forms or cleavage of PARP are key indicators of apoptosis.[5][22]

References

- 1. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]

- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-apoptotic Bcl-2 Family Proteins Disassemble Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C6 ceramide dramatically enhances docetaxel-induced growth inhibition and apoptosis in cultured breast cancer cells: a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 14. Influence of Bax or Bcl-2 overexpression on the ceramide-dependent apoptotic pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 19. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solid tumor treatment via augmentation of bioactive C6 ceramide levels with thermally ablative focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]

The Role of N-Hexanoyl-L-erythro-sphingosine (C6-Ceramide) in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyl-L-erythro-sphingosine, commonly known as C6-ceramide, is a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide. As a key second messenger, ceramide plays a pivotal role in cellular processes such as apoptosis, cell cycle arrest, and autophagy. Dysregulation of ceramide metabolism is a hallmark of many cancers, contributing to therapeutic resistance and tumor progression. This technical guide provides an in-depth analysis of the multifaceted role of C6-ceramide in cancer biology, focusing on its mechanisms of action, its impact on critical signaling pathways, and its potential as a therapeutic agent. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals in oncology.

Introduction

Ceramides are a class of bioactive lipids that are central to sphingolipid metabolism and function as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1] The balance between pro-apoptotic ceramide and its pro-survival metabolite, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[2][3] In many cancer cells, this balance is shifted towards S1P, promoting uncontrolled proliferation and resistance to therapy.[4][5]

This compound (C6-ceramide) is a synthetic, short-chain ceramide analog that readily permeates cell membranes, making it an invaluable tool for studying ceramide-mediated signaling pathways.[6] Its exogenous application allows for the controlled induction of ceramide-dependent cellular responses, bypassing the complexities of endogenous ceramide generation. This guide explores the mechanisms by which C6-ceramide exerts its anti-cancer effects and its potential for therapeutic development.

Mechanisms of Action of C6-Ceramide in Cancer

C6-ceramide has been shown to induce a range of anti-tumor responses in various cancer models through several key mechanisms:

Induction of Apoptosis

A primary mechanism by which C6-ceramide exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is mediated by the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: C6-ceramide can directly target mitochondria, leading to the generation of reactive oxygen species (ROS), mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c.[7] This, in turn, activates the caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent apoptosis.[7] Studies have shown that C6-ceramide treatment leads to the translocation of Bax to the mitochondria, further promoting cytochrome c release.[8]

-

Extrinsic Pathway: C6-ceramide has been demonstrated to activate the extrinsic apoptotic pathway through the activation of caspase-8.[9][10] This initiator caspase can then directly cleave and activate downstream effector caspases.[10]

-

JNK Activation: The c-Jun N-terminal kinase (JNK) signaling pathway is also implicated in C6-ceramide-induced apoptosis.[10] Activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins, further sensitizing cells to apoptosis.[10]

Induction of Autophagy

Autophagy is a cellular catabolic process that can have a dual role in cancer, either promoting survival or inducing cell death. C6-ceramide has been shown to induce autophagy in several cancer cell lines.[8][11][12] The proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy, through the activation of protein phosphatase 2A (PP2A).[8][12] While autophagy can sometimes act as a survival mechanism for cancer cells, its prolonged or excessive activation by C6-ceramide can lead to autophagic cell death.[13]

Induction of Cell Cycle Arrest

C6-ceramide can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M transitions.[7][14] This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs).[14] By preventing cancer cells from progressing through the cell cycle, C6-ceramide inhibits their division and growth.

Modulation of Key Signaling Pathways

C6-ceramide influences several critical signaling pathways that are often dysregulated in cancer:

-

Akt/mTOR Pathway: As mentioned, C6-ceramide can inhibit the pro-survival Akt/mTOR pathway, leading to decreased cell proliferation and the induction of autophagy.[8][12]

-

p53 Signaling: In some cancer cell lines, C6-ceramide has been shown to induce p53-dependent apoptosis.[15] The tumor suppressor protein p53 can translocate to the mitochondria and interact with proteins like cyclophilin-D, leading to mitochondrial permeability transition and cell necrosis.[16]

-

NF-κB Pathway: C6-ceramide has been reported to induce the DNA-binding activity of the transcription factor NF-κB.[7]

Quantitative Data on the Effects of C6-Ceramide

The following tables summarize quantitative data from various studies on the effects of C6-ceramide on different cancer cell lines.

Table 1: In Vitro Cytotoxicity of C6-Ceramide in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect | Reference |

| K562 | Chronic Myeloid Leukemia | Cell Viability | 25 | 24, 48, 72 | Time-dependent decrease in viability | [9] |

| C6 | Glioblastoma | MTT Assay | Not specified | Short-term | >90% cell death | [9] |

| HTB12 | Astrocytoma (Grade 4) | Trypan Blue Assay | Not specified | Not specified | ~65% cell death | [15] |

| MyLa | Cutaneous T Cell Lymphoma | Cell Viability | 25 | 24 | 67.3% reduction in viability | [17] |

| HuT78 | Cutaneous T Cell Lymphoma | Cell Viability | 25 | 24 | 56.2% reduction in viability | [17] |

| MyLa | Cutaneous T Cell Lymphoma | Cell Viability | 100 | 24 | 91.4% reduction in viability | [17] |

| HuT78 | Cutaneous T Cell Lymphoma | Cell Viability | 100 | 24 | 89.9% reduction in viability | [17] |

| 401.4 | Breast Cancer | IC50 | 5 | 48 | - | [18] |

| PC-3, PPC-1, DU145 | Prostate Cancer | IC50 | ~10-12 | Not specified | - | [18] |

Table 2: In Vivo Anti-Tumor Efficacy of Nanoliposomal C6-Ceramide

| Cancer Model | Treatment | Effect | Reference |

| Hepatocellular Carcinoma Xenograft | Nanoliposomal C6-Ceramide | Suppression of tumor growth | [19] |

| HCT-116/A2780 Xenografts | Liposomal C6-Ceramide + Vincristine | Enhanced anti-proliferative activity | [16] |

| L3.6 and CaOV3 Xenografts | C6-Ceramide + TSA | Significantly smaller tumor volumes and enhanced survival | [20] |

| 4T1 Breast Tumors | Nanoliposomal C6-Ceramide | Significant intratumoral accumulation, but no tumor growth control alone | [18][21] |

| 4T1 Breast Tumors | TA + Nanoliposomal C6-Ceramide | ~12.5-fold increase in intratumoral C6 accumulation | [18][21] |

Signaling Pathways and Experimental Workflows

C6-Ceramide Induced Apoptotic Signaling

Caption: C6-Ceramide induced apoptosis signaling pathways.

C6-Ceramide and Autophagy Regulation

Caption: C6-Ceramide regulation of autophagy via the PP2A-Akt-mTOR axis.

Experimental Workflow for Assessing C6-Ceramide Cytotoxicity

Caption: General experimental workflow for studying C6-ceramide effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of C6-ceramide (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with C6-ceramide as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis

-

Protein Extraction: Lyse C6-ceramide-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt, LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Therapeutic Potential and Future Directions

The potent pro-apoptotic and anti-proliferative effects of C6-ceramide make it an attractive candidate for cancer therapy. However, its therapeutic application has been limited by its poor solubility and bioavailability.[19] The development of nanoliposomal formulations of C6-ceramide has shown promise in overcoming these limitations, allowing for systemic delivery and enhanced tumor targeting.[19][22]

Preclinical studies have demonstrated that nanoliposomal C6-ceramide can suppress tumor growth in various cancer models and can act synergistically with conventional chemotherapeutic agents and other targeted therapies.[11][16][20][23] For instance, combining C6-ceramide with autophagy inhibitors or histone deacetylase inhibitors has shown enhanced anti-tumor efficacy.[11][20] Furthermore, nanoliposomal C6-ceramide is being investigated in a phase I clinical trial for patients with solid tumors.[22]

Future research should focus on:

-

Optimizing nanodelivery systems to improve the pharmacokinetic and pharmacodynamic properties of C6-ceramide.

-

Identifying predictive biomarkers to select patients who are most likely to respond to ceramide-based therapies.

-

Exploring novel combination strategies to overcome resistance mechanisms and enhance therapeutic outcomes.

-

Further elucidating the complex interplay between C6-ceramide-induced apoptosis and autophagy to harness these processes for maximal therapeutic benefit.

Conclusion

This compound (C6-ceramide) is a powerful tool for investigating ceramide-mediated signaling and holds significant promise as an anti-cancer agent. Its ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of multiple key signaling pathways underscores its therapeutic potential. While challenges in drug delivery remain, the advancement of nanotechnologies is paving the way for the clinical translation of ceramide-based therapies. A thorough understanding of the molecular mechanisms underlying the action of C6-ceramide, as detailed in this guide, is essential for the continued development of this promising class of anti-cancer therapeutics.

References

- 1. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets | MDPI [mdpi.com]

- 3. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. Solid tumor treatment via augmentation of bioactive C6 ceramide levels with thermally ablative focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nanoliposome C6-Ceramide Increases the Anti-tumor Immune Response and Slows Growth of Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

N-Hexanoyl-L-erythro-sphingosine: A Key Regulator of Sphingolipid Metabolism and Cellular Fate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a complex class of bioactive molecules that play pivotal roles in a myriad of cellular processes. At the heart of sphingolipid metabolism lies ceramide, a central hub from which a diverse array of downstream signaling lipids are generated. N-Hexanoyl-L-erythro-sphingosine, a synthetic, cell-permeable short-chain ceramide analog commonly referred to as C6-ceramide, has emerged as an invaluable tool for elucidating the intricate functions of endogenous ceramides. Its ability to mimic the actions of natural ceramides has propelled research into the roles of these lipids in regulating fundamental cellular processes such as apoptosis, cell cycle arrest, and autophagy. This technical guide provides a comprehensive overview of the role of C6-ceramide in the regulation of sphingolipid metabolism and its impact on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Central Role of Ceramide in Sphingolipid Metabolism

Sphingolipid metabolism is a dynamic and tightly regulated network of enzymatic reactions responsible for the synthesis, degradation, and interconversion of various sphingolipid species.[1][2] Ceramide occupies a central position in this metabolic web, serving as a precursor for the synthesis of complex sphingolipids, including sphingomyelin and glycosphingolipids, and also being generated through their breakdown.[3] The cellular levels of ceramide are controlled by the coordinated action of several key enzymes, including ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base, and sphingomyelinases (SMases), which hydrolyze sphingomyelin to generate ceramide.[4][5]

The acyl chain length of ceramide is a critical determinant of its biological function. Different CerS isoforms exhibit specificity for fatty acyl-CoAs of varying lengths, leading to the production of a diverse pool of ceramide species.[6][7] C6-ceramide, with its six-carbon acyl chain, is readily taken up by cells and can be metabolized to longer-chain ceramides or other sphingolipids, thereby influencing the overall sphingolipid profile and cellular behavior.[8][9]

Quantitative Effects of C6-Ceramide on Cellular Processes

The biological effects of C6-ceramide are highly dependent on its concentration and the cellular context. The following tables summarize the quantitative data from various studies, illustrating the dose-dependent impact of C6-ceramide on cell viability, apoptosis, autophagy, and cell cycle progression.

| Cell Line | C6-Ceramide Concentration | Incubation Time | Effect | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | 12.5 - 25 µM | 24 hours | Inhibition of cell viability | [1] |

| 50 µM | 24 hours | Induction of autophagy | [1] | |

| K562 (Human Chronic Myelogenous Leukemia) | 25 µM | 24, 48, 72 hours | Induction of apoptosis (sub-G1 phase) | [10] |

| HepG2 (Human Liver Cancer) | 51 µM (IC50) | 48 hours | Nanoliposomal C6-ceramide induced cytotoxicity | [11] |

| C6 Glioma (Rat) | Not specified (IC50) | Short-term | >90% cell death | [12] |

| HuT78, MyLa (Cutaneous T Cell Lymphoma) | 10 - 40 µM | 24 hours | Reduced cell viability, induction of apoptosis and necrosis | [13] |

| Kupffer Cells (Rat) | 1 - 10 µM | 2 hours | No effect on cell viability | [14] |

| 20 µM | 2 hours | 10% decrease in cell viability | [14] | |

| 30 µM | 2 hours | 49% decrease in cell viability | [14] |

| Cell Line | Ceramide Analog | Concentration | Incubation Time | Effect on Cell Cycle | Reference |

| Bel7402 (Human Hepatocarcinoma) | C2-ceramide | 5 - 60 µmol/L | 24 hours | Dose-dependent G1 phase arrest (36.8% to 76.2% of cells in G1) | [15] |

| Molt-4 (Human Leukemia) | C6-ceramide | Not specified | Shorter than serum withdrawal | Dramatic arrest in G0/G1 phase | [16] |

| HCT116, OVCAR-3 (Human Colon and Ovarian Carcinoma) | C6-ceramide | Not specified | Not specified | Double block in G1 and G2, emptying the S phase | [17] |

| HN9.10e (Embryonic Hippocampal Cells) | 0.1 µM and 13 µM | 48 hours | No significant alteration in cell cycle progression | [9] |

C6-Ceramide and the Regulation of Key Signaling Pathways

C6-ceramide exerts its profound effects on cellular fate by modulating a complex network of intracellular signaling pathways. These pathways often converge on critical cellular processes, leading to apoptosis, cell cycle arrest, or autophagy.

Apoptosis Induction

C6-ceramide is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cell lines.[18][19] Its pro-apoptotic effects are mediated through both the intrinsic and extrinsic apoptotic pathways.

The intrinsic, or mitochondrial, pathway is a major route for C6-ceramide-induced apoptosis. C6-ceramide can directly target mitochondria, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c.[17] This process is often regulated by the Bcl-2 family of proteins, with C6-ceramide promoting the activity of pro-apoptotic members like Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2.[3][20][21] The release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately dismantle the cell.[17][22]

The extrinsic, or death receptor, pathway can also be activated by C6-ceramide. This involves the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[22]

Cell Cycle Arrest

In addition to inducing apoptosis, C6-ceramide can also halt the proliferation of cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.[16][18] This anti-proliferative effect is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that ceramide treatment can lead to an increase in the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21, and a decrease in the levels of cyclins, such as cyclin D1, and their associated CDKs.[11][15] The ERK signaling pathway has also been implicated in ceramide-induced cell cycle arrest.[15]

Autophagy Induction

Autophagy is a cellular self-degradative process that plays a dual role in both cell survival and cell death. C6-ceramide has been shown to induce autophagy in various cancer cell lines.[1][17][23] The mechanism of ceramide-induced autophagy involves the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.[15][23] Furthermore, ceramide can promote the dissociation of the Beclin 1:Bcl-2 complex, a critical step in the initiation of autophagy. This dissociation is often mediated by the activation of c-Jun N-terminal kinase (JNK).[15][23] It is important to note that the conversion of short-chain ceramides like C6-ceramide into long-chain ceramides by ceramide synthases is often required to trigger a full autophagic response.[15][23]

Detailed Experimental Protocols

To facilitate the study of this compound and its effects on sphingolipid metabolism, this section provides detailed methodologies for key experiments.

Lipid Extraction and Mass Spectrometry Analysis of Sphingolipids

This protocol provides a general guideline for the extraction and quantification of sphingolipids from plasma or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma or cell lysate

-

Internal standard solution (e.g., C17-Ceramide or deuterated sphingolipid standards in methanol)

-

Cold (-20°C) protein precipitation solution (e.g., isopropanol or methanol:acetonitrile)

-

Reconstitution solvent (e.g., initial mobile phase for LC)

-

LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

-